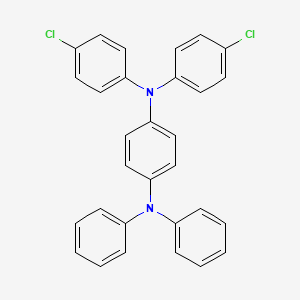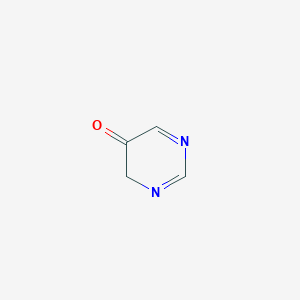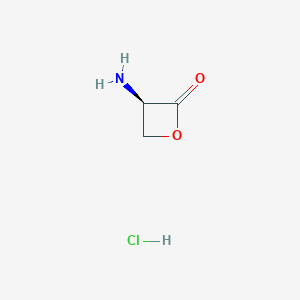
(R)-3-Aminooxetan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminooxetan-2-one hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxetane ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminooxetan-2-one hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-Aminooxetan-2-one hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also crucial.
Types of Reactions:
Oxidation: ®-3-Aminooxetan-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives:
Reduced Derivatives: These products result from the addition of hydrogen atoms.
Substituted Derivatives: These products are formed by replacing the amino group with other functional groups.
Scientific Research Applications
®-3-Aminooxetan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Aminooxetan-2-one hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
- SCH-23390 hydrochloride
Comparison:
- Structural Differences: ®-3-Aminooxetan-2-one hydrochloride has an oxetane ring, while the similar compounds have different ring structures.
- Chemical Properties: The presence of the oxetane ring imparts unique reactivity to ®-3-Aminooxetan-2-one hydrochloride.
- Biological Activity: The differences in structure lead to variations in biological activity and potential applications.
Properties
Molecular Formula |
C3H6ClNO2 |
|---|---|
Molecular Weight |
123.54 g/mol |
IUPAC Name |
(3R)-3-aminooxetan-2-one;hydrochloride |
InChI |
InChI=1S/C3H5NO2.ClH/c4-2-1-6-3(2)5;/h2H,1,4H2;1H/t2-;/m1./s1 |
InChI Key |
OSFNAIQDSZTNPX-HSHFZTNMSA-N |
Isomeric SMILES |
C1[C@H](C(=O)O1)N.Cl |
Canonical SMILES |
C1C(C(=O)O1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
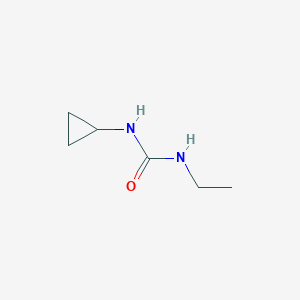

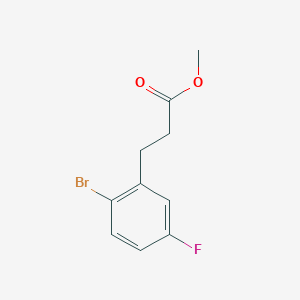
![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
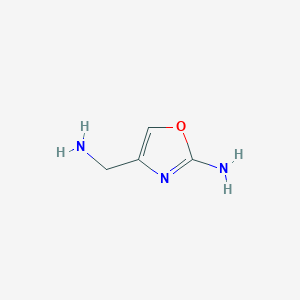
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)
